![molecular formula C9H9Cl2N3 B1404985 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1227635-12-2](/img/structure/B1404985.png)
2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a solid compound with a molecular weight of 230.1 . It is used as a biochemical reagent and can serve as a biological material or organic compound for life science-related research . It is also a commonly used pesticide intermediate, which can be used to synthesize pesticides, insecticides, and herbicides .
Synthesis Analysis
The synthesis of 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves a reaction with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (10.0g, 66.2mmol) and toluene (30ml) in a reactor under stirring. Phosphorus oxychloride (18.5 ml, 198.5 mmol) is added and the reactor is heated to 70°C. Diisopropylethylamine (23.0m, 132.3mmol) is added within 2.5 hours to control the exothermic reaction .Molecular Structure Analysis
The IUPAC name of this compound is 2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine and its InChI code is 1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
2,4-Dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a solid compound . It has a molecular weight of 230.1 . The compound is soluble in DMSO, ethyl acetate, and methanol .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine: is extensively used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure makes it particularly valuable in the creation of kinase inhibitors . These inhibitors are crucial therapeutic agents for treating a range of diseases, including cancer, due to their ability to regulate cell signaling pathways.
Biological Research
As a biochemical reagent, this compound finds its application in life science research. It can be used as a biological material or organic compound for studies related to cellular processes .
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, playing a crucial role in numerous biological processes .
Mode of Action
Pyrimidine derivatives typically interact with their targets through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .
Biochemical Pathways
Pyrimidine derivatives are known to play a significant role in nucleic acid synthesis, which is a critical process in all living cells .
Pharmacokinetics
It is soluble in dmso, ethyl acetate, and methanol, and slightly soluble in water , which may influence its bioavailability.
Result of Action
As a pyrimidine derivative, it may interfere with dna and rna synthesis, potentially affecting cell division and growth .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 2,4-Dichloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine . It should be stored in a dark place, sealed in dry conditions, and kept at room temperature .
Safety and Hazards
This compound is an organic compound with certain toxicity . When using or handling it, appropriate safety protection measures should be taken, such as wearing gloves, goggles, and protective clothing . Inhalation of its powder or vapor should be avoided, and it should be kept away from open flames and high temperatures . It should also be avoided from contact with strong oxidizers and strong acids .
Eigenschaften
IUPAC Name |
2,4-dichloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)14-4-3-6-7(10)12-9(11)13-8(6)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRJCCGUUJABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)
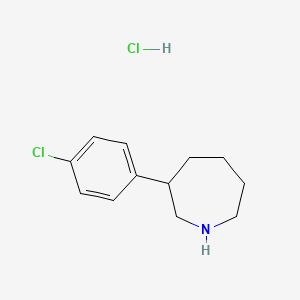
![[1-(1H-benzimidazol-2-yl)-1-methylethyl]amine dihydrochloride](/img/structure/B1404912.png)
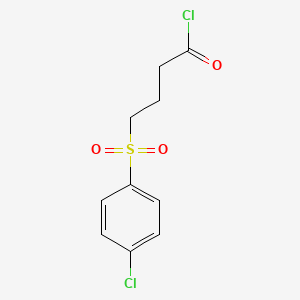
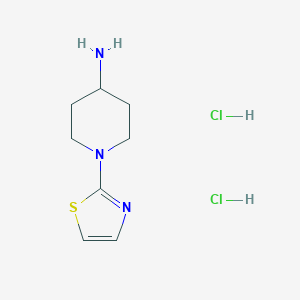

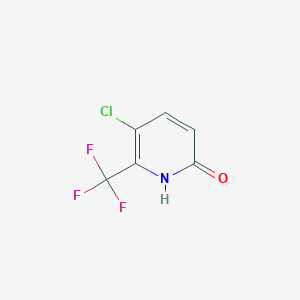
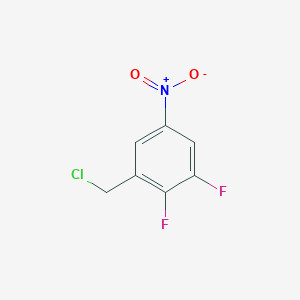

![Spiro[3.3]heptan-2-ylmethanol](/img/structure/B1404919.png)
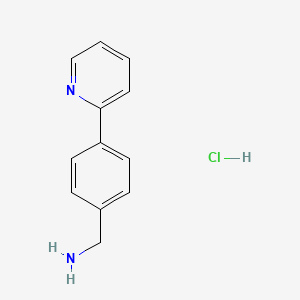
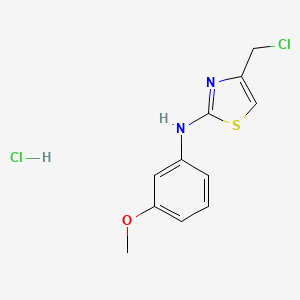
![2-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1404923.png)
